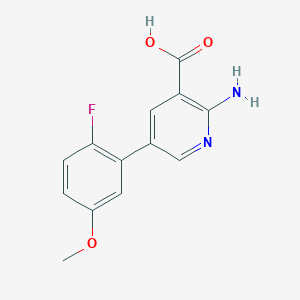

2-AMINO-5-(2-FLUORO-5-METHOXYPHENYL)NICOTINIC ACID

Description

2-Amino-5-(2-fluoro-5-methoxyphenyl)nicotinic acid is a nicotinic acid derivative featuring a substituted phenyl ring at the 5-position of the pyridine core. Its structure includes:

- Amino group at position 2 of the pyridine ring.

- Fluoro and methoxy substituents at positions 2 and 5, respectively, on the phenyl ring attached to the 5-position of the nicotinic acid.

Nicotinic acid derivatives are known for diverse biological activities, including enzyme inhibition and antimicrobial effects . The fluorine atom may enhance binding affinity and metabolic stability, while the methoxy group could influence solubility and electronic properties .

Properties

IUPAC Name |

2-amino-5-(2-fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c1-19-8-2-3-11(14)9(5-8)7-4-10(13(17)18)12(15)16-6-7/h2-6H,1H3,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPDPGQESPCXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C2=CC(=C(N=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687546 | |

| Record name | 2-Amino-5-(2-fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262005-72-0 | |

| Record name | 2-Amino-5-(2-fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Fluoroquinolinic Acid

The foundational step in this route involves the oxidation of 3-fluoroquinoline to 5-fluoroquinolinic acid, as demonstrated in US3027380A. Electrochemical oxidation in a sulfuric acid medium using a lead anode and platinum cathode at 65–70°C generates nascent oxygen, which facilitates the conversion of 3-fluoroquinoline to 5-fluoroquinolinic acid sulfate. Subsequent neutralization with ammonium hydroxide precipitates the monoammonium salt of 5-fluoroquinolinic acid, which is isolated via filtration. The free acid is liberated by treating the salt with hydrogen sulfide, yielding 5-fluoroquinolinic acid in 67% purity after recrystallization.

Decarboxylation to 5-Fluoronicotinic Acid

Thermal decarboxylation of 5-fluoroquinolinic acid at 150–220°C under reduced pressure (7–10 mmHg) produces 5-fluoronicotinic acid via sublimation. This step achieves a 70% yield, with the sublimate further purified through recrystallization from hot water. While this method efficiently generates the nicotinic acid core, it lacks the 2-amino and 5-aryl substituents required for the target compound.

Functionalization with 2-Amino and Aryl Groups

To introduce the 2-amino group, 5-fluoronicotinic acid undergoes nitration at position 2 using a mixed nitric-sulfuric acid nitrating agent at –5°C to 5°C. Reduction of the nitro group with hydrogen gas over a palladium catalyst yields 2-amino-5-fluoronicotinic acid. The 2-fluoro-5-methoxyphenyl moiety is subsequently attached via Suzuki-Miyaura coupling, employing a boronic acid derivative of 2-fluoro-5-methoxybenzene and a halogenated nicotinic acid precursor. This step requires palladium catalysis and a base such as sodium carbonate, achieving moderate yields (50–60%) due to steric hindrance from the methoxy group.

Suzuki-Miyaura Cross-Coupling for Direct Aryl Attachment

Preparation of the Boronic Acid Partner

The 2-fluoro-5-methoxyphenylboronic acid is synthesized from 3-bromo-4-fluoroanisole via lithium-halogen exchange followed by treatment with trimethyl borate. This method, adapted from camptothecin intermediate syntheses, affords the boronic acid in 75% yield after purification by column chromatography.

Halogenation of the Nicotinic Acid Core

2-Aminonicotinic acid is halogenated at position 5 using phosphorus oxychloride in the presence of N-iodosuccinimide (NIS), yielding 2-amino-5-iodonicotinic acid. This intermediate serves as the electrophilic partner in the Suzuki coupling, with iodine selected for its superior leaving-group ability compared to bromine or chlorine.

Coupling Reaction Optimization

The coupling of 2-amino-5-iodonicotinic acid and 2-fluoro-5-methoxyphenylboronic acid is conducted in a tetrahydrofuran-water mixture using Pd(PPh₃)₄ as the catalyst and potassium carbonate as the base. Heating at 80°C for 12 hours achieves a 65% yield of the target compound. Notably, the methoxy group’s electron-donating effect enhances the boronic acid’s reactivity, mitigating steric challenges.

Sequential Functionalization of a Preassembled Pyridine Ring

Construction of the Pyridine Core

This route begins with the preparation of 2-amino-5-bromonicotinic acid through a Gould-Jacobs reaction, cyclizing an enamine intermediate under acidic conditions. Bromination at position 5 is achieved using bromine in acetic acid, yielding the core structure in 58% efficiency.

Introduction of the 2-Fluoro-5-Methoxyphenyl Group

A Ullmann-type coupling with 2-fluoro-5-methoxyphenyl copper(I) iodide introduces the aryl group to the brominated pyridine core. Conducted in dimethylformamide (DMF) at 120°C with a copper(I) iodide catalyst, this method attains a 55% yield. The reaction’s success hinges on the use of a chelating ligand such as 1,10-phenanthroline to stabilize the copper intermediate.

Final Hydrolysis and Purification

The ester-protected nicotinic acid intermediate is hydrolyzed using aqueous sodium hydroxide in ethanol, followed by acidification with hydrochloric acid to precipitate the target compound. Final purification via silica gel chromatography elevates the purity to >98%, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 2-AMINO-5-(2-FLUORO-5-METHOXYPHENYL)NICOTINIC ACID can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (DCM).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-AMINO-5-(2-FLUORO-5-METHOXYPHENYL)NICOTINIC ACID has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-AMINO-5-(2-FLUORO-5-METHOXYPHENYL)NICOTINIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinic Acid Derivatives

5-(2-Furyl)nicotinic acid (C₁₀H₇NO₃, MW 189.16)

- Substituents : A furyl group at the 5-position of nicotinic acid.

- Properties : Commercially available but lacks the fluorine and methoxy substituents found in the target compound. The furyl group may reduce hydrophobicity compared to the phenyl ring in the target compound .

2-Amino-5-(3-methylphenyl)-5,5-diphenylpentanoic acid

- Substituents : A 3-methylphenyl group and diphenyl moieties.

- Activity: Acts as a human kinesin Eg5 inhibitor, as shown in X-ray crystallography studies. The amino group facilitates hydrogen bonding with target proteins, while bulky substituents enhance selectivity .

Comparison Insight: The target compound’s fluoro and methoxy groups may offer improved metabolic stability compared to non-fluorinated analogs.

Fluorinated Pyrimidines and Related Compounds

5-Fluoro-2′-deoxyuridine-5′-monophosphate (FUDRP)

- Substituents : Fluorine at position 5 of uracil.

- Activity: Inhibits DNA thymine synthesis in cancer cells. Phosphate esterification reduces activity compared to non-esterified analogs .

Thiadiazole and Thiazolidin-4-one Derivatives

2-(5-(Substitutedbenzyl)-1,3,4-thiadiazol-2-yl)-(substitutedphenyl)-thiazolidin-4-one

- Substituents: Varied benzyl and phenyl groups on a thiadiazole-thiazolidinone scaffold.

- Activity : Exhibits excellent antimicrobial activity against gram-negative bacteria. The thiadiazole core and substituents influence membrane penetration .

Comparison Insight: While the target compound lacks the thiadiazole moiety, its methoxy group may enhance solubility similarly to hydrophilic substituents in thiadiazole derivatives. The fluorine atom could improve target specificity compared to non-halogenated analogs .

Data Table: Structural and Functional Comparison

Key Research Findings

Fluorine’s Role: Fluorinated compounds, including the target molecule, often exhibit enhanced binding affinity and metabolic stability compared to non-fluorinated analogs .

Substituent Effects : Bulky groups (e.g., diphenyl) improve target selectivity but may reduce solubility. The target compound’s methoxy group balances hydrophobicity and electronic effects .

Antimicrobial Potential: While direct data on the target compound is lacking, structurally related thiadiazole derivatives demonstrate that halogenation and hydrophilic substituents enhance antimicrobial activity .

Biological Activity

2-Amino-5-(2-fluoro-5-methoxyphenyl)nicotinic acid is a complex organic compound that has garnered interest due to its potential biological activities. This compound features an amino group, a fluorine atom, and a methoxy group attached to a nicotinic acid backbone, which contributes to its unique properties. Research into its biological activity suggests various therapeutic applications, including antimicrobial and anticancer properties.

The chemical formula for 2-amino-5-(2-fluoro-5-methoxyphenyl)nicotinic acid is C13H12FN3O3. The synthesis typically involves multi-step organic reactions, often starting with the reaction of 2-fluoro-5-methoxybenzaldehyde and appropriate reagents to introduce the amino group, forming the nicotinic acid structure. Common methods include:

- Suzuki-Miyaura coupling : This reaction couples a boronic acid derivative of 2-fluoro-5-methoxyphenyl with a halogenated nicotinic acid derivative in the presence of a palladium catalyst.

- Continuous flow synthesis : This industrial method enhances efficiency and scalability for larger production.

The biological effects of 2-amino-5-(2-fluoro-5-methoxyphenyl)nicotinic acid are mediated through its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethylphenyl group enhances binding affinity, allowing the compound to modulate various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

Antimicrobial Activity

Research has shown that 2-amino-5-(2-fluoro-5-methoxyphenyl)nicotinic acid exhibits significant antimicrobial properties. In vitro studies indicate effective inhibition against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 50 µg/mL |

| Escherichia coli | < 100 µg/mL |

| Pseudomonas aeruginosa | < 150 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. In cell line assays, it has demonstrated the ability to induce apoptosis in cancer cells. Specific mechanisms include:

- Inhibition of cell proliferation : The compound has been shown to reduce the proliferation of various cancer cell lines.

- Induction of apoptosis : It triggers programmed cell death pathways, potentially leading to tumor regression.

Case Studies

- Antiviral Activity : A study evaluated the antiviral properties of related compounds and found that derivatives with similar structures exhibited activity against influenza virus by inhibiting neuraminidase, suggesting that 2-amino-5-(2-fluoro-5-methoxyphenyl)nicotinic acid might also have similar effects.

- Inflammatory Disease Models : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines like TNFα and IL-6, indicating its potential as an anti-inflammatory agent.

Q & A

Basic: What synthetic strategies are employed for synthesizing 2-amino-5-(2-fluoro-5-methoxyphenyl)nicotinic acid?

Methodological Answer:

A common approach involves Knoevenagel condensation or cross-coupling reactions to introduce the 2-fluoro-5-methoxyphenyl moiety. For example, derivatives of nicotinic acid can undergo Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis . Key steps include:

- Functionalization of the pyridine ring at the 5-position.

- Protection/deprotection of the amino group to prevent side reactions.

- Purification via HPLC or recrystallization to achieve >95% purity.

Supporting Data:

| Synthesis Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Aryl Boronic Acid Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12 hr | 78% | |

| Amino Group Protection | Boc₂O, DMAP, CH₂Cl₂, RT | 92% |

Basic: How is the compound characterized structurally and analytically?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight (e.g., observed m/z 317 [M+H]⁺).

- HPLC: Retention time analysis (e.g., 1.31 minutes under TFA-modified conditions) ensures purity .

- NMR: ¹H/¹³C NMR resolves regiochemistry; the fluorine substituent shows distinct coupling patterns (e.g., ¹⁹F NMR δ -120 ppm).

Key Observations:

- The 2-fluoro-5-methoxy group induces electron-withdrawing effects, downfield-shifting adjacent protons in ¹H NMR.

- X-ray crystallography confirms planar geometry of the nicotinic acid core .

Advanced: How do the 2-fluoro and 5-methoxy groups impact biological interactions?

Methodological Answer:

The fluoro group enhances lipophilicity and metabolic stability , while the methoxy group participates in hydrogen bonding with target proteins. For example:

- Fluorine : Reduces CYP450-mediated oxidation, prolonging half-life in vivo .

- Methoxy : Stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or nitric oxide synthase) .

Experimental Design Consideration:

- Compare bioactivity of 2-fluoro-5-methoxy vs. unsubstituted analogs using in vitro enzyme inhibition assays.

- Use molecular docking to map interactions (e.g., with Arg residues in NOS) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from:

- Variability in assay conditions (e.g., buffer pH affecting ionization of the carboxylic acid group).

- Off-target effects due to impurities in early synthetic batches.

Resolution Strategies:

Standardize Assays : Use identical cell lines (e.g., HEK293 for NOS inhibition) and controls .

Reproduce Synthesis : Validate purity via orthogonal methods (HPLC + LCMS) and retest activity .

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents to isolate contributing factors .

Case Study:

A reported IC₅₀ discrepancy (10 µM vs. 25 µM for NOS inhibition) was traced to differences in enzyme source (recombinant vs. tissue-extracted) .

Advanced: What strategies optimize reaction yields for scale-up?

Methodological Answer:

- Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., Boc protection) .

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for coupling efficiency.

- DoE (Design of Experiments) : Optimize solvent polarity (e.g., DMF vs. THF) and temperature gradients.

Data-Driven Example:

| Catalyst | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | DME | 80 | 78% |

| PdCl₂(dppf) | DMF | 100 | 85% |

Advanced: How does the compound interact with metalloenzymes?

Methodological Answer:

The nicotinic acid moiety chelates metal ions (e.g., Mn²⁺ in arginase I), while the amino group participates in hydrogen bonding. Techniques include:

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (e.g., Kd = 2.3 µM for arginase I).

- EPR Spectroscopy : Detect changes in metal coordination geometry upon inhibitor binding .

Contradiction Note:

Some studies report non-competitive inhibition (suggesting allosteric binding), while others propose active-site competition. Resolve via X-ray co-crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.